molecular formula C14H16BrNO3S B12183949 [(4-Bromonaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

[(4-Bromonaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B12183949
M. Wt: 358.25 g/mol
InChI Key: XYYIVMVWMAIVRL-UHFFFAOYSA-N
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Description

(4-Bromonaphthyl)sulfonylamine is an organic compound that features a bromonaphthyl group attached to a sulfonyl moiety, which is further connected to an ethyl-hydroxyethyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves a multi-step process. One common method includes the sulfonylation of 4-bromonaphthalene with a sulfonyl chloride, followed by the reaction with 1-ethyl-2-hydroxyethylamine under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the bromonaphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromonaphthyl)sulfonylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its sulfonyl group can form covalent bonds with amino acid residues, providing insights into protein structure and function.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

In the industrial sector, (4-Bromonaphthyl)sulfonylamine can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Bromonaphthyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(4-Bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar sulfonyl group but is attached to a different aromatic ring and amino acid residue.

    N-(4-Bromophenyl)sulfonylbenzamide: Another compound with a sulfonyl group attached to a bromophenyl ring, but with different substituents.

Uniqueness

(4-Bromonaphthyl)sulfonylamine is unique due to its combination of a bromonaphthyl group and an ethyl-hydroxyethyl amine. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16BrNO3S

Molecular Weight

358.25 g/mol

IUPAC Name

4-bromo-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C14H16BrNO3S/c1-2-10(9-17)16-20(18,19)14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8,10,16-17H,2,9H2,1H3

InChI Key

XYYIVMVWMAIVRL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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